molecular formula C11H6BrF3O3 B13980999 Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate

Cat. No.: B13980999
M. Wt: 323.06 g/mol
InChI Key: CHUWFGPSSCQZTD-UHFFFAOYSA-N
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Description

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, can also be employed to construct the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Other Benzofuran Derivatives: Compounds with different substituents on the benzofuran ring.

Uniqueness

Methyl 7-bromo-3-(trifluoromethyl)benzofuran-5-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H6BrF3O3

Molecular Weight

323.06 g/mol

IUPAC Name

methyl 7-bromo-3-(trifluoromethyl)-1-benzofuran-5-carboxylate

InChI

InChI=1S/C11H6BrF3O3/c1-17-10(16)5-2-6-7(11(13,14)15)4-18-9(6)8(12)3-5/h2-4H,1H3

InChI Key

CHUWFGPSSCQZTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)OC=C2C(F)(F)F

Origin of Product

United States

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